molecular formula C18H20N4 B8728991 2-Pyrazinecarbonitrile, 6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-

2-Pyrazinecarbonitrile, 6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-

Cat. No. B8728991
M. Wt: 292.4 g/mol
InChI Key: NEVHCJMMWXBBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrazinecarbonitrile, 6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)- is a useful research compound. Its molecular formula is C18H20N4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrazinecarbonitrile, 6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazinecarbonitrile, 6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Pyrazinecarbonitrile, 6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C18H20N4/c1-3-16-13(2)20-18(17(12-19)21-16)22-10-8-14-6-4-5-7-15(14)9-11-22/h4-7H,3,8-11H2,1-2H3

InChI Key

NEVHCJMMWXBBLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)N2CCC3=CC=CC=C3CC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 0.300 g (1.65 mmol) of the 1:1 mixture of the 3-chloro-6-ethyl-5-methyl-pyrazine-2 -carbonitrile and the 3-chloro-5-ethyl-6-methyl-pyrazine-2-carbonitrile, of 0.395 g (1.30 mmol) of 2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (J. Heterocycl. Chem. 1971, 8(5), 779-83) and of 0.566 g (2.60 mmol) of N-ethyl-diisopropylamine in 1.0 ml of N,N-dimethylformamide was stirred at room temperature for 60 hours and then at 60° C. for 18 hours. The reaction mixture was subsequently poured into 50 ml of an ice/water mixture and extracted 3 times with 50 ml of ethylacetate. The combined ethylacetate phases were dried over magnesium sulfate and evaporated under reduced pressure. The residue formed was then chromatographed on silica gel using dichloromethane as eluent giving 0.086 g (0.29 mmol, 18% of theory) of the 6-ethyl-5-methyl-3-(1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-pyrazine-2-carbonitrile as yellowish solid after crystallization from dichlormethane/pentane; MS: 293 (M+H)+; and 0.074 g (0.25 mmol, 15% of theory) of the 5-ethyl-6-methyl-3-(1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-pyrazine-2-carbonitrile as yellowish solid; MS: 293 (M+H)+.
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